3-Allyl-2,3-dihydro-1,3-benzothiazol-2-one
Overview
Description
3-Allyl-2,3-dihydro-1,3-benzothiazol-2-one is an organic compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-2,3-dihydro-1,3-benzothiazol-2-one typically involves the reaction of 2-aminobenzothiazole with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-2,3-dihydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The allyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-Allyl-2,3-dihydro-1,3-benzothiazol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is utilized in biological assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound inhibits bacterial enzymes such as DNA gyrase and dihydrofolate reductase, leading to the disruption of bacterial DNA replication and cell division . In anticancer studies, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins .
Comparison with Similar Compounds
- 2-Methyl-2,3-dihydro-1,3-benzothiazol-2-one
- 2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-one
- 2-Ethyl-2,3-dihydro-1,3-benzothiazol-2-one
Comparison: 3-Allyl-2,3-dihydro-1,3-benzothiazol-2-one is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its methyl, phenyl, and ethyl analogs. The allyl group enhances the compound’s ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-prop-2-enyl-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAPJBQDSYKIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384310 | |
Record name | 3-allyl-2,3-dihydro-1,3-benzothiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13449-08-6 | |
Record name | 3-allyl-2,3-dihydro-1,3-benzothiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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